PF-4708671 is a cell-permeable, synthetic small molecule classified as a selective inhibitor of p70 ribosomal S6 kinase 1 (S6K1). [, ] S6K1 is a serine/threonine kinase downstream of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. [, , ] This pathway is crucial in regulating cell growth, proliferation, protein synthesis, and metabolism. [, , ] Due to its highly selective nature, PF-4708671 is widely employed in scientific research to investigate the specific roles of S6K1 within the intricate mTORC1 pathway. [, , ]
Further Investigation of Off-Target Effects: Despite being considered highly selective, some studies have reported off-target effects of PF-4708671, such as its ability to inhibit mitochondrial complex I activity. [] Future research should focus on thoroughly characterizing its off-target effects to avoid misinterpretations in experimental results.
PF-4708671 is a highly specific and cell-permeable inhibitor of p70 ribosomal S6 kinase 1, a key regulator of protein synthesis and cell growth downstream of the mechanistic target of rapamycin complex 1. It exhibits an inhibitory concentration (IC50) value of approximately 160 nM, making it effective in modulating S6K1 activity. This compound has garnered attention in various research fields due to its potential therapeutic applications, particularly in cancer and neurological disorders.
PF-4708671 was developed by Pfizer and is classified as a piperazinyl-pyrimidine compound. It is primarily recognized for its ability to inhibit the phosphorylation activity of p70 ribosomal S6 kinase 1, which plays a crucial role in cellular signaling pathways involved in growth and metabolism. The compound is available through various suppliers, including Sigma-Aldrich and APExBIO, for research purposes.
The synthesis of PF-4708671 involves multiple steps typical for piperazinyl-pyrimidine derivatives. While specific details on the synthetic route are proprietary, it generally includes the following stages:
Technical details regarding yield percentages and reaction conditions are often proprietary but are critical for reproducibility in laboratory settings.
PF-4708671's molecular structure can be described as follows:
The structure features a piperazine ring connected to a pyrimidine base, which is essential for its binding affinity to the target kinase. The spatial arrangement and functional groups contribute to its specificity towards p70 ribosomal S6 kinase 1.
PF-4708671 primarily functions through competitive inhibition of p70 ribosomal S6 kinase 1. In biochemical assays, it has been shown to reduce the phosphorylation of substrates like the ribosomal protein S6, thereby affecting downstream signaling pathways.
PF-4708671 exerts its effects by binding to the ATP-binding site of p70 ribosomal S6 kinase 1, inhibiting its kinase activity. This inhibition leads to decreased phosphorylation of downstream targets involved in protein synthesis and cell proliferation.
PF-4708671 exhibits several notable physical and chemical properties:
PF-4708671 has several significant applications in scientific research:
PF-4708671 (CAS 1255517-76-0) is a synthetic small-molecule inhibitor with the systematic name 2-[[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole. Its molecular formula is C₁₉H₂₁F₃N₆, yielding a molecular weight of 390.41 g/mol [3] [9]. The structure features a benzimidazole core linked to an ethylpyrimidine moiety via a piperazinyl-methyl spacer, with a trifluoromethyl group enhancing hydrophobic interactions. This configuration facilitates cell permeability and target engagement [1] [4].
PF-4708671 demonstrates high-affinity inhibition of S6K1, with a Ki of 20 nM in cell-free kinase assays. Its IC₅₀ is 160 nM against full-length S6K1 isolated from IGF-1-stimulated HEK293 cells [2] [6]. The compound exhibits >400-fold selectivity for S6K1 over S6K2 (IC₅₀ = 65 μM) and significantly weaker inhibition of other kinases:
Table 1: Binding Affinity of PF-4708671 Against Key Kinases
Kinase | Ki (nM) | IC₅₀ (nM) | Selectivity vs. S6K1 |
---|---|---|---|
S6K1 | 20 | 160 | 1-fold (reference) |
S6K2 | ND | 65,000 | >400-fold |
MSK1 | ND | 950 | 6-fold |
RSK1 | ND | 4,700 | 29-fold |
RSK2 | ND | 9,200 | 57-fold |
ND: Not Determined
The >400-fold selectivity for S6K1 over S6K2 stems from structural divergence in their ATP-binding sites. S6K2 contains a non-catalytic cysteine (Cys150) absent in S6K1 (which has Tyr174 at this position). This residue alters the hinge region topology, reducing PF-4708671’s binding efficiency to S6K2 [7] [10]. Functional assays confirm that PF-4708671 blocks S6K1-mediated phosphorylation of ribosomal protein S6 (IC₅₀ = 0.16 μM) but minimally affects S6K2 even at concentrations >50 μM [1] [4] [6]. This specificity makes PF-4708671 the first reported S6K1-specific pharmacological tool for dissecting mTORC1 signaling [2] [10].
Table 2: Functional Selectivity in Cellular Models
Cellular Readout | S6K1 Inhibition (IC₅₀) | S6K2 Inhibition (IC₅₀) | Source |
---|---|---|---|
S6 phosphorylation (HEK293) | 0.16 μM | >50 μM | [2] [4] |
Cell proliferation (A549) | 21.8 μM | Not affected | [1] [6] |
PF-4708671 shows negligible activity against key AGC kinases:
Mechanism of Target Engagement
PF-4708671 acts as an ATP-competitive inhibitor, binding the catalytic cleft of S6K1. Paradoxically, it induces phosphorylation of S6K1 at Thr229 (T-loop) and Thr389 (hydrophobic motif) in an mTORC1-dependent manner. This feedback activation is insufficient to override catalytic blockade but complicates mechanistic studies [2] [5]. The inhibitor also triggers p62-mediated autophagic degradation of Keap1, activating the Nrf2 antioxidant pathway independently of kinase inhibition [5].
Compound Synonyms and Identifiers
Table 3: Nomenclature and Database Identifiers
Property | Identifier |
---|---|
IUPAC Name | 2-[[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole |
CAS No. | 1255517-76-0 |
PubChem CID | 51371303 |
Synonyms | PF4708671; PF 4708671 |
Molecular Weight | 390.41 g/mol |
Chemical Formula | C₁₉H₂₁F₃N₆ |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8